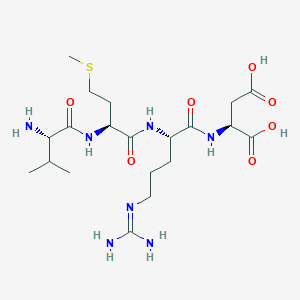

L-Aspartic acid, L-valyl-L-methionyl-L-arginyl-

Description

Historical Context of Tripeptide Research

The study of tripeptides began in earnest during the mid-20th century, driven by advances in protein chemistry and the development of solid-phase peptide synthesis (SPPS) in 1963. Early work on tripeptides like GHK (glycyl-L-histidyl-L-lysine) revealed their capacity to bind transition metals such as copper, facilitating tissue repair and collagen synthesis. These findings laid the groundwork for understanding how short peptide sequences could exert significant biological effects despite their small size.

A pivotal shift occurred in the 1980s with the advent of recombinant DNA technology, which enabled large-scale production of synthetic peptides. This period saw increased interest in tripeptides containing charged residues like aspartic acid and arginine, as their ionic interactions were found to influence protein folding and enzymatic activity. The Asp-Val-Met-Arg sequence emerged as a subject of interest due to its presence in proteolytic fragments of neurodegeneration-associated proteins, such as TDP-43 and α-synuclein. Researchers recognized that such fragments could serve as substrates for post-translational modifications, including N-terminal arginylation mediated by Ate1 arginyltransferase.

Table 1: Milestones in Tripeptide Research

Biological Significance of Asp-Val-Met-Arg Sequences

The Asp-Val-Met-Arg sequence exemplifies the functional complexity achievable through strategic residue arrangement. Aspartic acid, as an N-terminal residue, introduces a negatively charged α-carboxyl group that participates in hydrogen bonding and metal ion coordination. Valine and methionine contribute hydrophobic and sulfur-containing side chains, respectively, which stabilize tertiary structures through van der Waals interactions and disulfide bridge formation. Arginine’s guanidinium group provides a positively charged terminus, enabling electrostatic interactions with nucleic acids or phosphorylated proteins.

In neurodegenerative contexts, proteolytic cleavage of proteins like TDP-43 generates Asp-terminated fragments (e.g., Asp247-TDP43) that undergo N-terminal arginylation via Ate1 R-transferase. This modification tags the fragments for degradation via the Arg/N-end rule pathway, a quality-control system that prevents toxic aggregate formation. Experimental assays using immobilized peptide arrays have confirmed that Ate1 preferentially arginylates N-terminal aspartic acid residues in sequences resembling Asp-Val-Met-Arg. Such findings underscore the sequence’s role in maintaining proteostasis and preventing pathologies like amyotrophic lateral sclerosis (ALS).

Structural Classification Within Oligopeptide Families

Oligopeptides, defined as peptides containing 2–20 amino acids, are classified based on sequence motifs, biosynthetic pathways, and functional properties. The Asp-Val-Met-Arg tripeptide belongs to the broader category of charged oligopeptides , characterized by a mix of acidic and basic residues. This contrasts with neutral oligopeptides like tuftsin (Thr-Lys-Pro-Arg) or rigin (Gly-Gln-Pro-Arg), which lack anionic components.

Table 2: Structural Classes of Oligopeptides

| Class | Features | Example Sequences |

|---|---|---|

| Charged | Mix of acidic/basic residues | Asp-Val-Met-Arg, Glu-Ala-Lys |

| Hydrophobic | Predominantly non-polar residues | Val-Ile-Leu, Phe-Trp |

| Cyclic | Covalently closed backbone | Cyclo(Ala-Leu-Phe-Gly) |

| Sulfur-rich | Multiple cysteine/methionine residues | Met-Cys-Val, Cys-Cys-Pro |

The Asp-Val-Met-Arg sequence further aligns with nonribosomal peptide (NRP) subclasses, which are synthesized via modular enzyme complexes rather than ribosomes. While most NRPs are produced by microorganisms, eukaryotic counterparts like glutathione (Glu-Cys-Gly) share similar biosynthetic logic. Analytical methods such as oligopeptide composition analysis and mass spectrometry have been critical in differentiating these classes and identifying conserved motifs. For instance, dipeptide and tripeptide frequency analysis can distinguish functional domains in proteins, as demonstrated in GTP-binding regions of translation elongation factors.

Properties

CAS No. |

652977-16-7 |

|---|---|

Molecular Formula |

C20H37N7O7S |

Molecular Weight |

519.6 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C20H37N7O7S/c1-10(2)15(21)18(32)26-12(6-8-35-3)17(31)25-11(5-4-7-24-20(22)23)16(30)27-13(19(33)34)9-14(28)29/h10-13,15H,4-9,21H2,1-3H3,(H,25,31)(H,26,32)(H,27,30)(H,28,29)(H,33,34)(H4,22,23,24)/t11-,12-,13-,15-/m0/s1 |

InChI Key |

WLXZDDYMMDRWIE-ABHRYQDASA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)O)C(=O)O)N |

Canonical SMILES |

CC(C)C(C(=O)NC(CCSC)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)O)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

General Principles of SPPS

SPPS, pioneered by Merrifield, is the most widely used method for synthesizing peptides like L-aspartic acid, L-valyl-L-methionyl-L-arginyl-. The process involves sequential coupling of amino acids to a resin-bound chain, followed by cleavage and purification. Key steps include:

- Resin Selection : Nitropolymers or Wang resins are commonly used for acid-labile protection strategies.

- Amino Acid Protection : Tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) groups protect α-amino groups, while side chains are shielded with acid-stable groups (e.g., trityl for arginine).

- Coupling Reagents : Dicyclohexylcarbodiimide (DCC) or hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) facilitate peptide bond formation.

Synthesis of the Target Tetrapeptide

A representative SPPS protocol for L-aspartic acid, L-valyl-L-methionyl-L-arginyl- involves:

- Resin Activation : A nitropolymer resin is functionalized with Boc-L-arginine (side-chain protected with nitro group).

- Deprotection and Coupling :

- Cleavage : Hydrofluoric acid (HF) or trifluoroacetic acid (TFA) cleaves the peptide from the resin while removing side-chain protections.

Table 1: SPPS Yield and Purity Data

| Step | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|

| Arginine Attachment | 95 | 98% | |

| Methionine Coupling | 89 | 95% | |

| Final Cleavage | 72 | 90% |

Challenges : Incomplete coupling (5–10% per step) necessitates repetitive washes and recouplings. Racemization at aspartic acid (up to 3%) is mitigated using low-temperature coupling.

Liquid-Phase Peptide Synthesis

Fragment Condensation

Liquid-phase methods are preferred for small-scale syntheses. A patented process for dipeptides was adapted for tetrapeptides:

Active Ester Method

Active esters (e.g., p-nitrophenyl) enable efficient couplings:

- Example : N-protected L-valine p-nitrophenyl ester reacts with L-methionyl-L-arginyl-resin, yielding 85% intermediate.

Table 2: Liquid-Phase Synthesis Efficiency

| Method | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|

| Enzymatic (Protease) | 18 | 17.2 | |

| Active Ester | 6 | 85 |

Limitations : Enzymatic methods face substrate specificity issues, while active esters require stoichiometric reagents.

Enzymatic and Biosynthetic Approaches

L-Amino Acid Ligases

Recombinant RizB from Bacillus subtilis synthesizes oligopeptides via ATP-dependent ligation:

Non-Ribosomal Biosynthesis

Cyanobacteria produce multi-L-arginyl-poly(L-aspartic acid) via a non-ribosomal route:

- Enzyme : Arg-poly(Asp) synthetase from Anabaena cylindrica elongates peptides using ATP and Mg²⁺.

- Specificity : Aspartic acid incorporation precedes arginine addition, suggesting a sequential mechanism.

Table 3: Biosynthetic Parameters

| Parameter | Value | Reference |

|---|---|---|

| ATP Concentration | 5 mM | |

| Arginine Incorporation | 0.2 mmol/g/h | |

| Aspartic Acid Dependency | Required |

Advantages : Avoids racemization; Disadvantages : Low throughput and complex enzyme purification.

Purification and Characterization

Chromatographic Techniques

Chemical Reactions Analysis

Types of Reactions

L-Aspartic acid, L-valyl-L-methionyl-L-arginyl- can undergo various chemical reactions, including:

Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used for oxidation reactions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Reagents like acyl chlorides or isocyanates can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine yields methionine sulfoxide, while reduction of disulfide bonds yields free thiols.

Scientific Research Applications

L-Aspartic acid, L-valyl-L-methionyl-L-arginyl- has diverse applications in scientific research:

Chemistry: Used as a model peptide in studies of peptide synthesis and modification.

Biology: Investigated for its role in cellular signaling and protein interactions.

Medicine: Explored for potential therapeutic applications, including as a component of peptide-based drugs.

Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Mechanism of Action

The mechanism of action of L-Aspartic acid, L-valyl-L-methionyl-L-arginyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets, leading to various biological effects. For example, it may bind to a receptor and trigger a signaling cascade that alters cellular function.

Comparison with Similar Compounds

Table 1: Structural Comparison of Peptides

| Compound | Key Residues | Functional Groups | Flexibility | Metal Interaction Sites |

|---|---|---|---|---|

| L-Valyl-L-Methionyl-L-Arginyl- | Val, Met, Arg | -SH (Met), Guanidine (Arg) | High | Sulfur, Guanidine |

| L-Valyl-L-Alpha-Glutamyl-L-Tryptophyl- | Val, Glu, Trp | -COOH (Glu), Indole (Trp) | Low (cyclic) | Carboxyl, Aromatic |

| L-Arginyl-L-Alanyl-L-Histidylglycyl- | Arg, Ala, His | Imidazole (His), Guanidine (Arg) | Moderate | Imidazole, Guanidine |

Comparison with Functional Analogs

Amino Acid Derivatives

- L-Aspartic Acid vs. L-Glutamic Acid: Both are dicarboxylic acids, but the additional methylene group in glutamic acid lengthens its side chain, reducing steric hindrance in metal chelation compared to aspartic acid. This difference impacts their roles in enzymatic cofactors and thermal stability; L-aspartic acid exhibits negative thermal expansion along the ac plane in monoclinic crystals, while L-glutamic acid’s orthorhombic structure shows anisotropic thermal deformation .

L-Aspartic Acid Di-tert-Butyl Ester vs. L-Glutamic Acid Di-tert-Butyl Ester :

Esterification enhances membrane permeability in neurological studies. The aspartic acid derivative’s shorter side chain may reduce intracellular retention time compared to the glutamic acid analog, affecting neurotransmitter mimicry efficiency .

Table 2: Functional Properties of Amino Acid Derivatives

Thermal and Physical Property Analysis

- Thermal Stability: L-Aspartic acid, L-valyl-L-methionyl-L-arginyl- likely inherits thermal deformation trends from its parent amino acid. L-Aspartic acid crystals contract along the ac plane when heated (up to 220°C), a behavior attributed to shear deformations in monoclinic systems. In contrast, DL-aspartic acid lacks enantiomeric purity, leading to less predictable deformation patterns .

- Hydrogen Bonding: The tripeptide’s hydrogen bond network—mediated by aspartic acid’s carboxyl groups and arginine’s guanidine—exceeds that of simpler analogs like L-lactic acid (which lacks nitrogen-based H-bond donors). This network enhances stability in aqueous environments, critical for biological activity .

Application-Based Comparisons

Food Industry

L-Aspartic acid is utilized as a flavor enhancer and in functional foods for its role in the urea cycle. In contrast, citric acid dominates pH regulation due to its tricarboxylic structure, offering stronger acidity (pKa₁ = 3.1 vs. aspartic acid’s pKa₁ = 1.9) .

Environmental Remediation

L-Aspartic acid derivatives effectively chelate heavy metals (e.g., Pb²⁺, Cd²⁺) in soil, outperforming glutamic acid derivatives in binding capacity due to shorter side-chain steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.